Ácido hexanoico, 6-(metiltio)-

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hexanoic acid, 6-(methylthio)- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, flavors, and fragrances

Mecanismo De Acción

Target of Action

Hexanoic acid, 6-(methylthio)-, is a complex molecule that can interact with various targets. One of its primary targets is DNA/RNA sequences . It can easily intercalate or act as a groove binder with these sequences . This interaction is facilitated by the molecule’s flat and planar structure, which contains two fused benzene rings and a closed anhydride ring .

Mode of Action

The compound’s interaction with its targets leads to significant changes. For instance, when it binds with DNA/RNA sequences, it can affect the genetic material’s structure and function . This interaction can potentially influence the transcription and translation processes, thereby affecting protein synthesis.

Biochemical Pathways

Hexanoic acid, 6-(methylthio)-, can affect various biochemical pathways. For instance, it has been found to increase lipid production in certain yeast species . This is achieved by improving the assimilation of hexanoic acid, a short-chain fatty acid (SCFA), which is a cost-effective carbon source for lipid production . The compound’s effect on lipid production pathways can have downstream effects on the organism’s energy metabolism and storage.

Pharmacokinetics

It’s known that the compound is stable for 2 years when stored at -20°c . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Hexanoic acid, 6-(methylthio)-'s action can vary depending on the target and the organism. For example, in yeast, it can lead to increased lipid production . This can potentially be harnessed for industrial applications, such as biofuel production.

Action Environment

The action, efficacy, and stability of Hexanoic acid, 6-(methylthio)- can be influenced by various environmental factors. For instance, temperature can affect its stability, as it is stable for 2 years when stored at -20°C . Other factors, such as pH and the presence of other compounds, might also influence its action and efficacy. More research is needed to fully understand how environmental factors influence this compound’s action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexanoic acid, 6-(methylthio)- can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid with a methylthio group. This can be achieved by reacting hexanoic acid with methylthiol in the presence of a suitable catalyst under controlled conditions. Another method involves the use of malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide, and subsequent hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of hexanoic acid, 6-(methylthio)- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, alkylation, and purification through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Hexanoic acid, 6-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a methyl group.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hexanoic acid derivatives with a methyl group.

Substitution: Various substituted hexanoic acid derivatives.

Comparación Con Compuestos Similares

Hexanoic acid, 6-(methylthio)- can be compared with other similar compounds such as:

Hexanoic acid: A simple carboxylic acid without the methylthio group.

Azelaic acid: A dicarboxylic acid with similar priming effects in plants.

Caproic acid: Another name for hexanoic acid, highlighting its structural similarity.

The uniqueness of hexanoic acid, 6-(methylthio)- lies in its methylthio group, which imparts distinct chemical properties and biological activities compared to its analogs .

Actividad Biológica

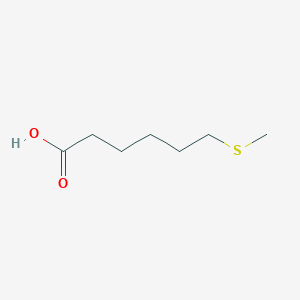

Hexanoic acid, 6-(methylthio)-, also known as S-methyl thioester of hexanoic acid, is a carboxylic acid characterized by its unique methylthio group at the sixth carbon. This structural feature imparts distinct biological activities and chemical properties that differentiate it from other fatty acids. This article explores the compound's biological activity, including its antimicrobial properties, effects on plant defenses, and interactions with various biochemical pathways.

- Molecular Formula : C₇H₁₄O₂S

- Molecular Weight : Approximately 158.25 g/mol

The methylthio group enhances the compound's reactivity and biological interactions, making it a subject of interest in various research fields.

Antimicrobial Activity

Hexanoic acid, 6-(methylthio)- has been studied for its antibacterial and antifungal properties. Research indicates that it exhibits significant activity against various pathogens, making it a potential candidate for applications in food preservation and medical treatments.

Table 1: Antimicrobial Efficacy of Hexanoic Acid, 6-(Methylthio)-

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth | |

| Fungi | Reduced spore germination |

Effects on Plant Defense Mechanisms

Recent studies have highlighted the role of hexanoic acid, 6-(methylthio)- in enhancing plant resistance against viral infections. Specifically, it has been shown to induce systemic resistance in melon plants against the Melon necrotic spot virus (MNSV). The compound promotes hormonal changes and callose deposition, which are critical for plant defense responses .

Case Study: Resistance Induction in Melon Plants

- Experimental Setup : Hexanoic acid was applied via foliar spray and soil drench at varying concentrations before and after viral inoculation.

- Findings :

Biochemical Pathways Affected

Hexanoic acid, 6-(methylthio)- influences several biochemical pathways:

- Lipid Production : In yeast species, the compound has been linked to increased lipid synthesis, suggesting potential applications in biotechnology.

- Metabolic Reprogramming : It alters metabolic pathways related to phenolic compound production, enhancing plant defenses against pathogens .

Table 2: Biochemical Pathways Modulated by Hexanoic Acid, 6-(Methylthio)-

| Pathway | Effect Observed | Reference |

|---|---|---|

| Lipid Metabolism | Increased lipid production | |

| Phenolic Compounds | Upregulation of phenylalanine ammonia lyase (PAL) | |

| Hormonal Balance | Altered levels of SA and jasmonic acid |

Pharmacokinetics and Stability

Hexanoic acid, 6-(methylthio)- exhibits stability for up to two years when stored at -20°C. This stability is crucial for its applications in both research and industrial contexts.

Propiedades

IUPAC Name |

6-methylsulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKKFBLONLRKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441362 | |

| Record name | Hexanoic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54293-06-0 | |

| Record name | Hexanoic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.